FR 76830

Description

Properties

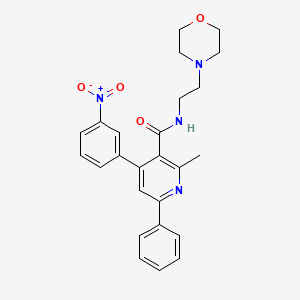

IUPAC Name |

2-methyl-N-(2-morpholin-4-ylethyl)-4-(3-nitrophenyl)-6-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-18-24(25(30)26-10-11-28-12-14-33-15-13-28)22(20-8-5-9-21(16-20)29(31)32)17-23(27-18)19-6-3-2-4-7-19/h2-9,16-17H,10-15H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBRMVZTOLAZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150329 | |

| Record name | FR 76830 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113243-75-7 | |

| Record name | FR 76830 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113243757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR 76830 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Expanding Role of Transvaginal Sonography in Gynecological and Reproductive Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Transvaginal sonography (TVS) has evolved from a clinical diagnostic tool to an indispensable asset in gynecological and reproductive research. Its ability to provide high-resolution imaging of the female pelvic organs offers a non-invasive window into complex physiological and pathological processes. This guide delves into the core research applications of TVS, presenting quantitative data, detailed experimental protocols, and visual workflows to support its integration into scientific inquiry and drug development.

Reproductive Medicine: Unraveling the Complexities of Fertility

Transvaginal sonography is a cornerstone of research in reproductive medicine, enabling detailed investigation of ovarian function, endometrial receptivity, and early pregnancy development.

Polycystic Ovary Syndrome (PCOS)

TVS is crucial for characterizing the polycystic ovarian morphology (PCOM), a key feature of PCOS. Three-dimensional (3D) TVS, in particular, offers a more reliable and objective assessment of ovarian parameters compared to 2D methods.[1]

Experimental Protocol: 3D Transvaginal Ultrasound for Polycystic Ovarian Morphology Assessment

A common research protocol for evaluating PCOM using 3D TVS involves the following steps:

-

Patient Selection: Recruit study participants, including women with diagnosed PCOS according to the Rotterdam criteria and a control group of normoandrogenic, ovulatory women.[2][3]

-

Timing of Examination: Perform TVS in the early follicular phase (days 3-5) of the menstrual cycle for cycling women.

-

Image Acquisition:

-

Utilize a high-frequency transvaginal transducer.

-

Obtain a 3D volumetric scan of each ovary.

-

Ensure the entire ovary is captured within the volume box.

-

-

Data Analysis:

-

Use specialized software (e.g., Virtual Organ Computer-aided Analysis - VOCAL) to analyze the 3D ovarian volume.[4]

-

Automatically or semi-automatically count the number of antral follicles (2-9 mm in diameter) per ovary (FNPO).[2]

-

Measure ovarian volume and stromal volume.[3]

-

Assess ovarian stromal area and the stromal/ovarian area (S/A) ratio, which are often significantly higher in PCOS patients.[1]

-

Quantitative Data: Diagnostic Thresholds for PCOM using 3D TVS

| Parameter | Diagnostic Threshold (with 100% Specificity) | Reference |

| Mean Follicle Number Per Ovary (FNPO) | ≥ 20 | [2] |

| Maximum Follicles in a Single Sonographic Plane (FSSP) | ≥ 10 | [2] |

| Ovarian Volume | ≥ 13 cm³ | [2] |

Logical Relationship: 3D TVS in PCOS Research

Caption: Workflow of 3D TVS in PCOS research.

Infertility and Assisted Reproductive Technology (ART)

Doppler TVS is a powerful research tool for investigating female infertility by assessing blood flow to the reproductive organs, which is crucial for follicular development and endometrial receptivity.[5][6]

Experimental Protocol: Doppler TVS for Assessing Endometrial Receptivity

-

Patient Cohort: Women undergoing ART cycles.

-

Procedure:

-

Perform TVS with color or power Doppler on the day of embryo transfer.[7]

-

Identify and measure blood flow in the uterine, ovarian, and endometrial vessels.[5]

-

Calculate vascularity indices such as the pulsatility index (PI) and resistance index (RI).

-

With 3D power Doppler, assess endometrial volume and subendometrial flow.[7]

-

-

Correlation: Correlate Doppler findings with ART outcomes (e.g., implantation rates, pregnancy rates).

Quantitative Data: Doppler Indices and ART Outcomes

| Vascular Parameter | Association with Positive ART Outcome | Reference |

| Increased Ovarian Blood Flow | Improved pregnancy outcomes | [5] |

| Increased Uterine Blood Flow | Improved pregnancy outcomes | [5] |

| Increased Endometrial Blood Flow | Improved pregnancy outcomes | [5] |

| Reduced Resistance to Blood Flow | Improved pregnancy outcomes | [5] |

Early Pregnancy

TVS is superior to transabdominal ultrasound for evaluating early pregnancy, providing critical data for research on embryonic development and early pregnancy loss.[8][9] It allows for the early and accurate dating of pregnancy, confirmation of an intrauterine location, and assessment of viability.[9][10]

Experimental Protocol: TVS Correlation with hCG Levels in Early Pregnancy

-

Study Population: Women with confirmed early pregnancies (5-7 weeks of gestation).

-

Data Collection:

-

Perform serial TVS examinations.

-

Concurrently measure serum beta-human chorionic gonadotropin (hCG) levels.

-

Document the presence and size of the gestational sac, presence of a yolk sac, and embryonic heart activity.[11]

-

-

Analysis: Correlate the sonographic findings with hCG levels and gestational age.[11]

Quantitative Data: TVS Findings Correlated with hCG Levels

| hCG Level (mIU/mL) | Sonographic Finding | Reference |

| > 1,000 | Gestational sac visible | [11] |

| > 7,200 | Yolk sac visible | [11] |

| > 10,800 | Embryo with heartbeat visible | [11] |

Gynecological Oncology: Enhancing Early Detection and Diagnosis

TVS plays a pivotal role in research aimed at improving the screening, diagnosis, and pre-operative assessment of gynecological malignancies.

Ovarian Cancer Screening

TVS is a key component of major ovarian cancer screening trials, used to detect changes in ovarian volume and morphology.[12][13] While it has high sensitivity, its low positive predictive value when used alone has led to multimodal screening strategies.[12]

Experimental Protocol: Ovarian Cancer Screening Trial

-

Participant Recruitment: Asymptomatic women, typically postmenopausal or high-risk individuals (e.g., family history).[14]

-

Screening Intervention:

-

Follow-up: Women with abnormal scans undergo repeat imaging, further assessment with Doppler sonography and tumor morphology indexing, and may be advised to have surgical evaluation.[15]

-

Outcome Measures: Stage at detection and case-specific survival rates.[15]

Quantitative Data: Performance of TVS in Ovarian Cancer Screening

| Study/Parameter | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Reference |

| University of Kentucky Study | 81% | 98.9% | 9.4% | 99.97% | [15] |

Experimental Workflow: Ovarian Cancer Screening Protocol

Caption: Ovarian cancer screening workflow.

Cervical Cancer and Precancerous Lesions

Transvaginal elastography, a specialized ultrasound technique, is being researched for its potential to differentiate between benign and malignant cervical lesions by assessing tissue stiffness.[16]

Experimental Protocol: Transvaginal Elastography for Cervical Lesions

-

Patient Population: Women with identified cervical lesions.

-

Procedure:

-

Gold Standard: Compare elastography findings with histopathological results from biopsy or surgical specimens.[16]

-

Analysis: Determine the diagnostic accuracy of TVES in distinguishing malignant from benign lesions.

Quantitative Data: Diagnostic Performance of Transvaginal Elastography in Cervical Lesions

| Technique | Parameter | Cut-off Value | Sensitivity | Specificity | AUC | Reference |

| Strain Elastography | Strain Ratio | 4.53 | 89.7% | 78.8% | 0.905 | [16] |

| Shear Wave Elastography | Mean Velocity | - | - | - | 0.895 | [17] |

| Meta-analysis (TVSE) | - | - | 87% | 79% | 0.892 | [18] |

General Gynecological Conditions

TVS is a first-line imaging modality in research on common gynecological disorders, providing detailed anatomical information that guides both clinical management and scientific investigation.

Endometriosis

TVS is highly accurate for the preoperative mapping of deep infiltrating endometriosis (DIE), which is crucial for surgical planning.[19][20] A standardized protocol is recommended for a comprehensive evaluation.[20]

Experimental Protocol: Standardized TVS for Endometriosis Mapping

This protocol, based on the International Deep Endometriosis Analysis (IDEA) consensus, includes four steps:

-

Evaluation of the Uterus and Adnexa: Assess for adenomyosis and endometriomas.

-

Search for Deep Infiltrating Endometriosis (DIE): Systematically evaluate the anterior and posterior compartments for hypoechoic nodules or fibrotic tissue.

-

Assessment of the 'Sliding Sign': Evaluate for obliteration of the pouch of Douglas, which suggests adhesions.

-

Detection of Sonographic 'Soft Markers': Look for site-specific tenderness and organ mobility.[20]

Quantitative Data: Agreement Between TVS and Surgical Findings in Endometriosis

| Location of Endometriosis | Agreement Rate with Laparoscopy | Reference |

| Left Ovarian Endometriosis | 86.76% | [19] |

| Right Ovarian Endometriosis | 70.86% | [19] |

| Left Ovarian Adhesion | 93.90% | [19] |

| Right Ovarian Adhesion | 88.90% | [19] |

| Cul-de-sac Obliteration | 88.90% | [19] |

| Bowel Nodules | 84.82% | [19] |

Uterine Fibroids (Leiomyomas)

TVS is the primary imaging modality for diagnosing and characterizing uterine fibroids.[21][22] Research using TVS has highlighted significant racial and ethnic disparities in fibroid prevalence.[23][24]

Quantitative Data: Prevalence of Uterine Fibroids by Race/Ethnicity (Ages 25-45)

| Race/Ethnicity | Prevalence of Fibroids on TVS | Reference |

| African American | 35.7% | [23][24] |

| Asian-Chinese | 21.8% | [23][24] |

| Hispanic or Latina | 12.7% | [23][24] |

| White | 10.7% | [23][24] |

Pelvic Inflammatory Disease (PID)

TVS is a valuable tool in the diagnosis of suspected PID, helping to identify features such as thickened, fluid-filled fallopian tubes (pyosalpinx or hydrosalpinx).[25][26]

Experimental Protocol: TVS in Suspected PID

-

Patient Group: Women with clinical suspicion of PID.

-

TVS Examination:

-

Correlation: Correlate sonographic findings with clinical symptoms, laboratory markers (e.g., C-reactive protein), and, if available, laparoscopic or microbiological confirmation.[25]

Quantitative Data: TVS Findings in PID

| TVS Finding at Admission | Percentage of Patients | Reference |

| Thick-walled, echogenic tube (≥5 mm) | 31% | [25] |

| No adnexal mass | 64% | [25] |

Diagnostic Workflow: TVS in Suspected Pelvic Inflammatory Disease

Caption: Diagnostic workflow for suspected PID using TVS.

Tubal Patency Testing

Hysterosalpingo-contrast-sonography (HyCoSy), a technique involving TVS with the introduction of a contrast agent, is a well-tolerated and reliable method for assessing fallopian tube patency in infertility investigations.[27][28]

Experimental Protocol: Transvaginal Sonographic Tubal Patency Testing

-

Patient Preparation: The patient is placed in the lithotomy position.

-

Catheter Placement: A catheter is inserted into the uterine cavity.

-

Contrast Injection: A contrast medium (e.g., saline and air, or a dedicated ultrasound contrast agent) is slowly injected through the catheter.[27]

-

TVS Monitoring: Real-time TVS is used to visualize the passage of the contrast medium through the fallopian tubes and its spillage into the peritoneal cavity, indicating patency.[27]

-

Gold Standard Comparison: In research settings, results are often compared with laparoscopy with chromopertubation.[27][29]

Quantitative Data: Diagnostic Accuracy of TVS Tubal Patency Testing vs. Laparoscopy

| Parameter | Per Patient | Per Tube | Reference |

| Sensitivity | 80% | 85% | [27] |

| Specificity | 85% | 91.6% | [27] |

| Accuracy | 82.7% | 89.3% | [27] |

| Positive Predictive Value | 85% | 85% | [27] |

| Negative Predictive Value | 80% | 91.6% | [27] |

Conclusion

Transvaginal sonography is a dynamic and powerful research tool with broad applications across gynecology and reproductive medicine. Its high-resolution imaging capabilities, coupled with advanced techniques like 3D imaging, Doppler, and elastography, provide researchers and drug development professionals with invaluable quantitative and qualitative data. The detailed protocols and established performance metrics outlined in this guide underscore the importance of standardized methodologies to ensure the generation of robust and reproducible research findings. As technology continues to advance, the role of TVS in elucidating disease mechanisms, improving diagnostics, and evaluating therapeutic interventions is set to expand even further.

References

- 1. mdpi.com [mdpi.com]

- 2. Diagnosis of polycystic ovaries by three-dimensional transvaginal ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. dsjuog.com [dsjuog.com]

- 5. Doppler ultrasound investigation of female infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dsjuog.com [dsjuog.com]

- 7. Transvaginal ultrasonography and female infertility | GLOWM [glowm.com]

- 8. Transvaginal ultrasonography in first trimester of pregnancy and its comparison with transabdominal ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. volusonclub.net [volusonclub.net]

- 10. windowtothewomb.co.uk [windowtothewomb.co.uk]

- 11. ajronline.org [ajronline.org]

- 12. Transvaginal ultrasonography in ovarian cancer screening: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ovarian cancer screening—ultrasound; impact on ovarian cancer mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study: Ultrasound Ovarian Cancer Screening Improves Survival | UKNow [uknow.uky.edu]

- 15. cancernetwork.com [cancernetwork.com]

- 16. Is transvaginal elastography useful in pre-operative diagnosis of cervical cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transvaginal Real-time Shear Wave Elastography in the Diagnosis of Cervical Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Accuracy of transvaginal sonoelastography for differential diagnosis between malignant and benign cervical lesions: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pure.psu.edu [pure.psu.edu]

- 21. cbmcb.org [cbmcb.org]

- 22. Ultrasound imaging of fibroids and infertility (Chapter 31) - Ultrasonography in Gynecology [cambridge.org]

- 23. diagnosticimaging.com [diagnosticimaging.com]

- 24. Presence of Fibroids on Transvaginal Ultrasonography in a Community-Based, Diverse Cohort of 996 Reproductive-Age Female Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Transvaginal sonography in suspected pelvic inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. volusonclub.net [volusonclub.net]

- 27. Transvaginal sonographic tubal patency testing using air and saline solution as contrast media in a routine infertility clinic setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 29. Evaluation of Efficacy of Transvaginal Sonography with Hysteroscopy for Assessment of Tubal Patency in Infertile Women Regarding Diagnostic Laparoscopy - PMC [pmc.ncbi.nlm.nih.gov]

Principles of High-Resolution Transvaginal Ultrasound in Gynecological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of high-resolution transvaginal ultrasound (TVUS) and its application in gynecological research. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the technology, its practical application, and its role in advancing women's health.

Fundamental Principles of High-Resolution Transvaginal Ultrasound

High-resolution transvaginal ultrasound is a specialized imaging modality that utilizes a high-frequency ultrasound transducer placed in the vagina to obtain detailed images of the female pelvic organs.[1] This proximity to the uterus, ovaries, and surrounding structures allows for the use of higher frequency sound waves, typically ranging from 5 to 12 MHz and even higher in some advanced probes, resulting in significantly greater image resolution compared to transabdominal ultrasound.[2][3] This enhanced resolution is critical for the detailed morphological and functional assessment required in gynecological research.

The core principle of ultrasound imaging involves the transmission of sound waves into the body and the detection of the returning echoes. The strength and timing of these echoes are processed by a computer to generate a real-time, two-dimensional image of the tissues. Advanced modalities such as 3D and 4D ultrasound, Doppler imaging, and contrast-enhanced ultrasound (CEUS) further expand the diagnostic and research capabilities of this technology.

Technical Specifications of High-Resolution Transvaginal Ultrasound Probes

The selection of an appropriate transvaginal ultrasound probe is paramount for obtaining high-quality data in a research setting. Key technical specifications to consider include the frequency range, field of view, and available imaging modalities. Below is a comparative table of high-resolution transvaginal probes from leading manufacturers.

| Manufacturer | Probe Model | Frequency Range (MHz) | Field of View | Key Features |

| GE Healthcare | RIC5-9-D | 5-9 | 147° | 4D, High-resolution imaging |

| IC5-9-D | 5-9 | 146° | 2D, Wide field of view | |

| Philips | C9-4v | 4-9 | 180° | Broadband curved array, 2D, M-mode, Color Doppler |

| 3D9-3v | 3-9 | Not Specified | 3D/4D imaging | |

| Canon Medical Systems | PVT-781VTE | 3-10 | 180° | Endocavitary transducer for transvaginal and transrectal exams |

| Aplio i-series Transvaginal | Not Specified | Not Specified | Smart 3D, Shear wave and strain elastography capable |

Quantitative Data in Gynecological Research using High-Resolution TVUS

High-resolution TVUS provides a wealth of quantitative data that is essential for objective assessment in gynecological research. This data is crucial for evaluating disease severity, monitoring treatment response, and assessing physiological processes.

Diagnostic Accuracy of High-Resolution TVUS

The diagnostic accuracy of TVUS has been extensively studied for various gynecological conditions. The following table summarizes the sensitivity and specificity of TVUS for several key pathologies.

| Condition | Sensitivity (%) | Specificity (%) | Reference |

| Adenomyosis | High and comparable to MRI | High and comparable to MRI | [4] |

| Cervical Cancer (Parametrial Invasion) | 62 | 91 | [5] |

| Adnexal Masses (Benign vs. Malignant) | 92 | 89 | [6] |

| Bowel Endometriosis | 91 | 98 | [7] |

| Deep Endometriosis (Rectosigmoid) | 91 | 97 | [8] |

Physiological and Pathological Measurements

Precise measurements of anatomical structures are fundamental in gynecological research. High-resolution TVUS enables accurate quantification of various parameters.

| Parameter | Typical Measurement/Range | Clinical/Research Significance |

| Endometrial Thickness | Varies with menstrual cycle (e.g., up to 16mm in secretory phase) | Assessment of endometrial receptivity, diagnosis of hyperplasia or atrophy |

| Follicle Diameter | Dominant follicle reaches 18-25 mm before ovulation | Monitoring of ovulation induction in fertility treatments[9] |

| Ovarian Volume | Normal: < 20 cm³ in premenopausal women | Diagnosis of polycystic ovary syndrome (PCOS) and other ovarian pathologies |

| Uterine Artery Pulsatility Index (PI) | Varies with menstrual cycle | Assessment of uterine perfusion and endometrial receptivity |

| Subendometrial Blood Flow | Assessed with Power Doppler | A potential predictor of implantation success in IVF |

Experimental Protocols in Gynecological Research

Detailed and standardized experimental protocols are essential for the reproducibility and validity of research findings. The following sections outline key methodologies for common applications of high-resolution TVUS in gynecological research.

Standardized Protocol for Gynecological Pelvic Ultrasound Examination

This protocol outlines a systematic approach to the basic ultrasound examination of the female pelvis.[2]

-

Patient Preparation: The patient should have an empty bladder. Informed consent should be obtained, and a chaperone should be present.[10]

-

Transducer Preparation: A high-frequency transvaginal transducer (typically 5-12 MHz) is covered with a sterile probe cover and lubricating gel.

-

Systematic Scanning:

-

Uterus: The uterus is examined in both the sagittal and transverse planes. Measurements of uterine length, width, and anteroposterior diameter are taken. The myometrium and endometrium are assessed for any abnormalities.

-

Endometrium: The endometrial thickness is measured in the sagittal plane, from the outer edge of the anterior to the outer edge of the posterior functionalis layer. The endometrial pattern (e.g., trilaminar, homogeneous) is documented.

-

Ovaries: Each ovary is identified and measured in three dimensions. The number of antral follicles is counted, and any cysts or masses are characterized.

-

Adnexa and Cul-de-sac: The adnexal regions and the cul-de-sac are examined for any masses or free fluid.

-

-

Image Documentation: Representative images of all structures and any abnormalities are archived.

Protocol for Monitoring Follicular Development in an IVF Clinical Trial

This protocol is designed to monitor the response to controlled ovarian hyperstimulation in an in-vitro fertilization (IVF) trial.[9]

-

Baseline Scan: A transvaginal ultrasound is performed on day 2 or 3 of the menstrual cycle to assess the ovaries and uterus before starting stimulation medication.

-

Stimulation Monitoring:

-

Triggering Ovulation: When the lead follicles reach a mean diameter of 18-20 mm, a final ultrasound is performed to confirm follicular maturity. The "trigger shot" (hCG or GnRH agonist) is then administered to induce final oocyte maturation.

-

Data Collection: All ultrasound measurements are recorded in the clinical trial database, along with corresponding hormonal data (e.g., estradiol levels).

Protocol for Contrast-Enhanced Ultrasound (CEUS) in Gynecological Research

CEUS is an advanced technique that can provide detailed information about tissue vascularity.[13]

-

Patient Preparation: Standard preparation for a transvaginal ultrasound. An intravenous line is inserted for the administration of the contrast agent.

-

Baseline Imaging: A baseline grayscale and Doppler ultrasound of the region of interest is performed.

-

Contrast Agent Administration: A bolus of a microbubble-based ultrasound contrast agent is injected intravenously, followed by a saline flush.[14]

-

Dynamic Imaging: The region of interest is continuously scanned in a low mechanical index contrast-specific mode to observe the wash-in and wash-out phases of the contrast agent.

-

Data Analysis: Qualitative analysis involves assessing the pattern and intensity of enhancement. Quantitative analysis can be performed using specialized software to generate time-intensity curves and calculate parameters such as peak intensity, time to peak, and wash-in rate.

Visualizing Pathways and Workflows in Gynecological Research

Diagrams are powerful tools for illustrating complex relationships and processes in research. The following sections provide Graphviz (DOT language) scripts for generating key diagrams relevant to high-resolution TVUS in gynecology.

Hormonal Regulation of the Menstrual Cycle and Ultrasound Correlation

This diagram illustrates the interplay between the key hormones of the menstrual cycle and the corresponding changes in the endometrium and ovaries as visualized by high-resolution TVUS.[15][16]

Caption: Hormonal and ultrasound changes during the menstrual cycle.

Diagnostic Workflow for Abnormal Uterine Bleeding (AUB)

This diagram outlines a typical diagnostic workflow for a patient presenting with abnormal uterine bleeding, highlighting the central role of high-resolution TVUS.[6][7]

Caption: Diagnostic workflow for abnormal uterine bleeding.

Role of High-Resolution TVUS in a Gynecological Drug Development Clinical Trial

This diagram illustrates how high-resolution TVUS is integrated into the different phases of a clinical trial for a new drug targeting a gynecological condition like endometriosis or uterine fibroids.

Caption: Integration of TVUS in a drug development clinical trial.

Conclusion

High-resolution transvaginal ultrasound is an indispensable tool in modern gynecological research. Its ability to provide detailed anatomical and functional information in a non-invasive manner makes it ideal for a wide range of applications, from basic physiological studies to large-scale clinical trials. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, technical specifications, and standardized protocols of high-resolution TVUS is essential for conducting high-quality research that can ultimately improve the health and well-being of women. The continued advancement of ultrasound technology promises to further expand its role in gynecological research, offering new insights into the pathophysiology of disease and paving the way for novel diagnostic and therapeutic strategies.

References

- 1. turn-keymedical.com [turn-keymedical.com]

- 2. glowm.com [glowm.com]

- 3. graphviz.org [graphviz.org]

- 4. You are being redirected... [fusfoundation.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Approach to diagnosis and management of abnormal uterine bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hopkinsmedicine.org [hopkinsmedicine.org]

- 8. researchgate.net [researchgate.net]

- 9. Aplio i-series | Transducers | Canon Medical Systems USA [us.medical.canon]

- 10. asum.com.au [asum.com.au]

- 11. Treatment of endometriosis with transvaginal ultrasound-guided drainage and recombinant interleukin-2 left in the cysts: a third clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. JMIR Research Protocols - Comparison of (Cost-)Effectiveness of Magnetic Resonance Image–Guided High-Intensity–Focused Ultrasound With Standard (Minimally) Invasive Fibroid Treatments: Protocol for a Multicenter Randomized Controlled Trial (MYCHOICE) [researchprotocols.org]

An In-depth Technical Guide to Transvaginal Ultrasound for Visualizing Female Reproductive System Anatomy

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Transvaginal ultrasound (TVUS) is a high-resolution imaging modality that provides a detailed view of the female pelvic organs.[1][2] Its ability to place a high-frequency transducer in close proximity to the uterus, ovaries, and adnexa makes it an invaluable tool in gynecologic diagnostics, reproductive medicine, and clinical research.[3][4] Unlike transabdominal sonography, which can be limited by abdominal wall attenuation and bowel gas, TVUS offers superior image quality and anatomical detail.[3][4] This guide provides a comprehensive overview of the principles, standardized protocols, and advanced applications of transvaginal ultrasound for the precise visualization and quantitative assessment of the female reproductive system, tailored for research and drug development settings.

Core Principles and Advantages

The primary advantage of TVUS lies in the use of higher frequency transducers (typically 5 MHz or higher), which yield greater image resolution.[4][5] By reducing the distance between the probe and the target organs, the need for deep signal penetration is minimized, allowing for a more detailed depiction of tissue architecture.[3] This makes TVUS the preferred method for evaluating the endometrium, myometrium, ovarian follicles, and other small pelvic structures.[1][6] The combination of a preliminary transabdominal scan for a wider field of view followed by a detailed transvaginal examination is often considered a complete and thorough assessment.[1][3]

Experimental Protocols

A standardized approach to transvaginal ultrasound is crucial for ensuring diagnostic reliability and consistency in research and clinical trials.[7]

General Transvaginal Ultrasound Examination

This protocol outlines the systematic evaluation of the female pelvic anatomy.

3.1.1 Patient and Equipment Preparation

-

Patient Preparation : The patient should be asked to empty her bladder immediately before the examination.[1][2] A full bladder is required for the initial transabdominal scan but an empty bladder is necessary for the transvaginal portion to optimize visualization.[1][8] The patient is placed in the dorsal lithotomy position.[6] A chaperone should be present in the room.[6]

-

Equipment : A high-frequency (5 MHz or greater) transvaginal transducer is used.[5] The probe must be covered with a sterile, single-use sheath and lubricating gel.[1][2] It is important to be aware of any patient latex allergies to ensure a latex-free probe cover is used if necessary.[9]

3.1.2 Scanning Technique and Workflow The examination involves a systematic survey of the pelvic organs in both sagittal and transverse/coronal planes.[1][4]

-

Probe Insertion : The transducer is gently inserted into the vaginal canal.[10] The initial insertion should be monitored on the ultrasound screen to identify landmarks like the bladder and cervix.[4]

-

Sagittal Plane Survey : With the probe's orientation marker at the 12 o'clock position, a midsagittal view of the uterus is obtained.[6][10] The probe is then swept from side-to-side (from one adnexa to the other) to visualize the entire uterus and surrounding structures.[1]

-

Transverse/Coronal Plane Survey : The probe is rotated 90 degrees counter-clockwise to the 9 o'clock position to obtain transverse views.[6] The probe is then swept from the cervix superiorly to the fundus to fully assess the uterus in this plane.[4]

-

Uterine Assessment : The uterus is evaluated for its position (anteverted or retroverted), size, and myometrial texture.[7] Uterine length is measured from the fundus to the external os in the sagittal plane, while height and width are measured in the sagittal and transverse planes, respectively.[1][10]

-

Endometrial Assessment : The endometrium is measured in the midsagittal plane at its thickest point, perpendicular to the endometrial-myometrial interface.[11] The measurement should encompass the double-layer thickness from one basal layer to the other, excluding any intrauterine fluid.[11]

-

Ovarian Assessment : The ovaries are typically located lateral or posterior to the uterus.[6] They are identified by their characteristic appearance, which includes the presence of anechoic follicular structures.[6] Each ovary is measured in three dimensions (length, width, and height) to calculate its volume. The number of antral follicles (small follicles measuring 2-10 mm) is counted in both ovaries.[7]

-

Adnexa and Cul-de-Sac Evaluation : The fallopian tubes are not typically visible unless distended with fluid (hydrosalpinx). The adnexal regions and the posterior cul-de-sac (Pouch of Douglas) are inspected for any masses or the presence of free fluid.[1][6]

References

- 1. Sonography Transvaginal Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Transvaginal ultrasound: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 3. Normal Anatomy of the Female Pelvis and Transvaginal Sonography | Radiology Key [radiologykey.com]

- 4. TRANSVAGINAL SONOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Gynecology/Pelvic Ultrasound Made Easy: Step-By-Step Guide - POCUS 101 [pocus101.com]

- 7. researchgate.net [researchgate.net]

- 8. gwinnettobgyn.com [gwinnettobgyn.com]

- 9. Transvaginal Ultrasound: Purpose, Procedure, and Results [healthline.com]

- 10. glowm.com [glowm.com]

- 11. droracle.ai [droracle.ai]

Endovaginal Ultrasound in the Initial Investigation of Female Infertility: A Technical Guide

Introduction

The initial investigation of female infertility requires a meticulous and systematic evaluation of the reproductive organs. Endovaginal ultrasound, also known as transvaginal ultrasound (TVS), has become an indispensable, first-line imaging modality in this process.[1][2] Its ability to provide high-resolution images of the pelvic organs makes it a powerful, non-invasive, and cost-effective tool for assessing uterine, ovarian, and tubal factors contributing to infertility.[2][3] Unlike transabdominal ultrasound, the transvaginal approach places the high-frequency transducer in close proximity to the uterus and ovaries, enabling detailed visualization of their morphology and function.[2][4] This technical guide provides an in-depth overview of the core endovaginal ultrasound methodologies used in the initial workup of female infertility, tailored for researchers, scientists, and drug development professionals.

Core Methodologies and Experimental Protocols

A comprehensive infertility investigation utilizes several specialized endovaginal ultrasound techniques. The initial scan provides a baseline assessment of the pelvic anatomy, after which more specific protocols may be employed.[5]

Standard 2D Endovaginal Ultrasound: Baseline Assessment

The standard 2D ultrasound is the foundational examination in the infertility workup. It systematically evaluates the uterus, endometrium, ovaries, and adnexa.[5]

Experimental Protocol:

-

Patient Preparation: The examination is performed with an empty bladder to optimize visualization.[2]

-

Timing: For general assessment, the timing is flexible. However, for specific evaluations like antral follicle count, the early follicular phase (days 2-4 of the menstrual cycle) is optimal.[6]

-

Procedure:

-

A high-frequency (≥ 7 MHz) transvaginal ultrasound transducer is covered with a sterile probe cover and lubricating gel.[2][7]

-

The probe is inserted into the vagina to obtain clear images of the pelvic organs.[4]

-

Uterine Assessment: The uterus is evaluated in both sagittal and transverse planes to measure its dimensions (length, width, anteroposterior diameter) and assess the myometrium for abnormalities such as fibroids or adenomyosis.[5][8]

-

Endometrial Assessment: The endometrial thickness is measured from the outer edge to the outer edge in the midsagittal plane.[5][9] Its pattern (e.g., trilaminar or echogenic) is documented, as this changes throughout the menstrual cycle.[10]

-

Ovarian Assessment: Both ovaries are identified and their volume is calculated. The presence of any cysts or masses is noted.[5]

-

Adnexal and Cul-de-sac Evaluation: The adnexa are examined for abnormalities like hydrosalpinges (fluid-filled fallopian tubes), and the cul-de-sac is checked for free fluid.[2][5]

-

Antral Follicle Count (AFC) for Ovarian Reserve Assessment

The Antral Follicle Count (AFC) is a key sonographic marker for estimating ovarian reserve, which reflects the quantity of the remaining egg pool.[6][11] It is a strong predictor of ovarian response to gonadotropin stimulation in assisted reproductive technology (ART).[6][12]

Experimental Protocol:

-

Patient Preparation: No special preparation is required beyond an empty bladder.

-

Timing: The AFC is best performed in the early follicular phase of the menstrual cycle (days 2-4).[6]

-

Procedure:

-

Using a high-frequency transvaginal transducer (≥ 7 MHz), each ovary is systematically scanned from the outer to the inner margin.[7]

-

All antral follicles measuring 2-10 mm in diameter in both ovaries are counted.[13]

-

The count can be performed using real-time 2D ultrasound, stored 2D cine-loops, or 3D datasets.[13] While real-time scanning allows for maneuvers to differentiate follicles from other structures, 3D techniques can reduce scanning time and inter-observer variability.[7][13]

-

The total AFC is the sum of the follicles in both ovaries.

-

Saline Infusion Sonohysterography (SIS) for Uterine Cavity Evaluation

SIS, or sonohysterography, is a specialized procedure that enhances the visualization of the endometrial cavity.[14] By introducing sterile saline, it can delineate subtle intrauterine pathologies like polyps, submucosal fibroids, adhesions, or congenital anomalies that might be missed on a standard ultrasound.[15][16][17]

Experimental Protocol:

-

Patient Preparation: The procedure should not be performed if pregnancy or active pelvic infection is suspected.[18] Some practitioners may recommend a pre-procedure analgesic like ibuprofen.[18]

-

Timing: SIS is typically performed in the early follicular phase, after menstruation has ceased (usually days 5-9), to ensure a thin endometrium and avoid disrupting a potential pregnancy.[14][15]

-

Procedure:

-

A baseline transvaginal ultrasound is performed.

-

A speculum is placed in the vagina, and the cervix is cleansed with an antiseptic solution.[15]

-

A thin, flexible catheter is inserted through the cervix into the uterine cavity.[17]

-

The speculum is removed, and the transvaginal ultrasound probe is reinserted.

-

Sterile saline is slowly infused through the catheter while real-time ultrasound imaging is performed.[17] The saline distends the uterine cavity, outlining any intracavitary lesions.[16]

-

The entire procedure typically takes less than 30 minutes.[14][16]

-

Doppler Ultrasonography for Receptivity Assessment

Color and pulsed Doppler ultrasound are used to non-invasively assess blood flow to the uterus and endometrium, which is considered essential for successful embryo implantation.[19][20]

Experimental Protocol:

-

Patient Preparation: Standard preparation for a transvaginal ultrasound.

-

Timing: This assessment is often performed on the day of hCG administration or embryo transfer in ART cycles.

-

Procedure:

-

A transvaginal ultrasound probe with Doppler capabilities is used.

-

Uterine Artery Doppler: The uterine arteries are identified at the level of the internal cervical os. The Pulsatility Index (PI) and Resistance Index (RI) are measured. Lower impedance (lower PI/RI) is generally associated with better endometrial receptivity.[20][21]

-

Endometrial/Subendometrial Blood Flow: The color Doppler gate is placed over the endometrium and subendometrial region to visualize vascularity.[5] Flow can be qualitatively graded or quantitatively assessed using 3D power Doppler to calculate vascularization indices (VI, FI, VFI).[21] The presence of multifocal blood flow within the endometrium is considered a favorable sign.[10][22]

-

3D Ultrasonography for Uterine Anomalies

Three-dimensional (3D) ultrasound provides a detailed assessment of uterine morphology and is superior to 2D ultrasound for diagnosing and classifying congenital Müllerian duct anomalies (MDAs).[23] The key advantage is its ability to generate a coronal view of the uterus, which is crucial for differentiating between anomalies like septate and bicornuate uteri.[23][24]

Experimental Protocol:

-

Patient Preparation: Standard preparation for a transvaginal ultrasound.

-

Timing: Can be performed at any time, but the mid-luteal phase is often preferred due to the thicker, more distinct endometrium.

-

Procedure:

-

A standard 2D transvaginal scan is performed first to assess the uterine position.[25]

-

A 3D volume acquisition is performed in the sagittal plane of the uterus, ensuring the entire uterus from the fundus to the cervix is included in the volume box.[26]

-

The acquired volume is then manipulated using multiplanar reconstruction software to obtain a true coronal view.

-

This view allows for precise assessment of both the external uterine fundal contour and the internal shape of the endometrial cavity, which is essential for classification according to ESHRE/ESGE or ASRM guidelines.[25][27]

-

Data Presentation: Quantitative Analysis

Summarizing quantitative data from ultrasound assessments is crucial for clinical decision-making and research.

| Parameter | Technique | Measurement/Finding | Clinical Significance in Infertility | Reference(s) |

| Ovarian Reserve | 2D/3D TVS | Antral Follicle Count (AFC) | Predicts ovarian response to stimulation. A low count may indicate diminished ovarian reserve. | [6] |

| Uterine Cavity | SIS | Presence/Absence of Polyps, Fibroids, Adhesions | Identifies structural issues that can impair implantation. | [15][16] |

| Uterine Anomalies | 3D TVS | ESHRE/ESGE Classification (U0-U6) | Accurate diagnosis of congenital anomalies (e.g., septate uterus) that can cause recurrent pregnancy loss. | [27] |

| Interobserver Reproducibility (Kappa) | Uterine Classification (Overall): k = 0.73 | [27] | ||

| Interobserver Reproducibility (ICC) | Uterine Wall Thickness: ICC = 0.93Cavity Indentation: ICC = 0.93 | [27] | ||

| Endometrial Receptivity | 2D TVS | Endometrial Thickness | An adequate thickness (often cited as >7 mm) is considered necessary for implantation, though this is debated. | [19][28] |

| 2D TVS | Endometrial Pattern | A trilaminar ("triple-line") pattern in the late follicular phase is associated with better receptivity. | [10][21] | |

| Doppler US | Uterine Artery Pulsatility Index (PI) | High PI may indicate high impedance to blood flow, which is unfavorable for implantation. | [20][22] | |

| Diagnostic Accuracy | TVS | Polycystic Ovary Syndrome (PCOS) | 85% accuracy in identifying PCOS characteristics. | [29] |

| 3D TVS | Uterine Anomalies | 92% accuracy in detecting uterine anomalies. | [29] |

Signaling Pathways and Logical Relationships

Endovaginal ultrasound provides morphological and physiological data that reflects underlying molecular and cellular processes. The logical workflow of an investigation and the signaling pathways influencing endometrial receptivity can be visualized.

Logical Workflow Diagram

The following diagram illustrates the central role of endovaginal ultrasound in the initial infertility workup, branching into specialized investigations based on initial findings.

Experimental Workflow: Saline Infusion Sonohysterography (SIS)

This diagram details the sequential steps involved in performing an SIS procedure.

Signaling Pathways in Endometrial Development

Ovarian stimulation during ART can alter hormonal levels, impacting endometrial signaling pathways crucial for receptivity. Research indicates that insulin and thyroid hormone signaling pathways may be affected.[30] This diagram conceptualizes these influences.

References

- 1. researchgate.net [researchgate.net]

- 2. Transvaginal ultrasonography and female infertility | GLOWM [glowm.com]

- 3. mjcu.journals.ekb.eg [mjcu.journals.ekb.eg]

- 4. Sonography Transvaginal Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sonography Gynecology Infertility Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ultrasound assessment of antral follicle count (Chapter 28) - Ultrasonography in Gynecology [cambridge.org]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. aium.org [aium.org]

- 9. dsjuog.com [dsjuog.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Role of Transvaginal Sonography in the Diagnosis of Female Infertility: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Saline Infusion Sonohysterography (SIS) - InsideRadiology [insideradiology.com.au]

- 15. Saline Infusion Sonohysterogram (SIS) Overview | FIH [ivfcenterhawaii.com]

- 16. Saline Infusion Sonohysterogram (SIS) - Fertility Evaluation in Houston [inovifertility.com]

- 17. veritasfertility.com [veritasfertility.com]

- 18. Saline infusion sonohysterogram (SHG) patient education fact sheet | ReproductiveFacts.org [reproductivefacts.org]

- 19. dsjuog.com [dsjuog.com]

- 20. scispace.com [scispace.com]

- 21. droracle.ai [droracle.ai]

- 22. Ultrasonography and Doppler Study to Predict Uterine Receptivity in Infertile Patients Undergoing Embryo Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Application of 3D Ultrasonography in Detection of Uterine Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. volusonclub.net [volusonclub.net]

- 26. ijrcog.org [ijrcog.org]

- 27. Classification of Uterine Anomalies by 3-Dimensional Ultrasonography Using ESHRE/ESGE Criteria: Interobserver Variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. dsjuog.com [dsjuog.com]

- 29. msjonline.org [msjonline.org]

- 30. Endometrial signaling pathways during ovarian stimulation for assisted reproduction technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic understanding of transvaginal ultrasound for pelvic organ assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of transvaginal ultrasound (TVUS) for the assessment of female pelvic organs. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of this critical imaging modality, including detailed methodologies, quantitative data for analysis, and standardized procedural workflows.

Fundamental Principles of Transvaginal Ultrasound

Transvaginal ultrasound is a specialized imaging technique that utilizes a high-frequency ultrasound transducer inserted into the vagina to visualize the female reproductive organs with high resolution.[1][2] By positioning the transducer in close proximity to the pelvic structures, TVUS overcomes the limitations of transabdominal ultrasound, such as signal attenuation by the abdominal wall, providing superior anatomic detail.[1] This method is indispensable for a thorough evaluation of the uterus, endometrium, ovaries, fallopian tubes, and surrounding pelvic anatomy.[1][3]

The procedure involves the emission of high-frequency sound waves from the transducer, which travel through the tissues and are reflected back.[4] The returning echoes are processed by the ultrasound machine to generate a real-time, two-dimensional or three-dimensional image. Doppler ultrasound, a complementary technique, can be employed to assess blood flow within the pelvic organs by detecting the frequency shift of the ultrasound waves reflected from moving red blood cells.[5]

Standardized Protocol for Pelvic Organ Assessment

A systematic and standardized approach is crucial for a comprehensive and reproducible transvaginal ultrasound examination. The following protocol outlines the key steps for a basic pelvic ultrasound examination.[6]

Patient Preparation and Transducer Handling

Prior to the examination, the patient should be informed about the procedure and provide consent.[1] The bladder should be emptied to optimize visualization of the pelvic organs.[2] The transvaginal transducer, typically with a frequency range of 5-12 MHz, is covered with a sterile probe cover and lubricating gel before gentle insertion into the vagina.[1][6]

Systematic Scanning Technique

The examination begins with a general survey of the pelvis. The transducer is manipulated to obtain images in both the sagittal (longitudinal) and coronal (transverse) planes.[1] A standardized five-step approach ensures all pelvic structures are thoroughly evaluated:

-

Bladder Assessment: The bladder is initially assessed for any abnormalities.

-

Uterus and Cervix Evaluation: The uterus is examined in the midsagittal plane to measure its length and anteroposterior diameter.[6] The transducer is then swept from side to side to visualize the entire myometrium and endometrium. The cervix is also evaluated in both sagittal and transverse planes.[1]

-

Cul-de-Sac Examination: The posterior cul-de-sac (Pouch of Douglas) is inspected for the presence of free fluid or any masses.[3]

-

Adnexal Assessment: Each ovary is identified and imaged in two planes. Ovarian volume is calculated, and the number and size of any follicles are documented.[7]

-

Surrounding Structures: The adnexal regions are carefully examined for any masses or other abnormalities.

The following diagram illustrates the general workflow of a standardized transvaginal ultrasound examination.

Quantitative Assessment of Pelvic Organs

Quantitative measurements obtained from transvaginal ultrasound are essential for diagnosing pathologies and monitoring treatment responses in clinical trials. The following tables summarize key quantitative data for various pelvic organs.

Uterine and Ovarian Dimensions

Normal uterine and ovarian volumes vary with age and menstrual cycle phase.

| Organ | Parameter | Premenopausal | Postmenopausal |

| Uterus | Length | 5.0 - 8.0 cm[8] | Varies, generally smaller |

| Volume | Mean: 25.5 ± 27.0 cm³[9] | Varies, generally smaller | |

| Ovary | Volume (Nulliparous) | < 9.0 mL[2] | < 6.0 mL |

| Volume (Parous) | < 15.0 mL[2] | < 6.0 mL | |

| Volume (Mean) | Right: 4.5 ± 4.7 cm³, Left: 4.0 ± 4.1 cm³[9] | Varies, generally smaller |

Endometrial Thickness

Endometrial thickness is a critical parameter, particularly in the evaluation of abnormal uterine bleeding and in fertility assessments.[10]

| Menstrual Phase | Typical Thickness (mm) |

| Menstruation | 2 - 4[10] |

| Early Proliferative | 5 - 7[10] |

| Late Proliferative | Up to 11[10] |

| Secretory | 7 - 16[10] |

| Postmenopausal | |

| - With Bleeding | < 5[10] |

| - Without Bleeding | < 11[10] |

| - On Tamoxifen | < 5[10] |

Key Clinical Applications and Experimental Protocols

Transvaginal ultrasound is a cornerstone in the diagnosis and management of numerous gynecological conditions.

Endometrial Assessment

Objective: To evaluate the thickness and morphology of the endometrium for the diagnosis of conditions such as endometrial hyperplasia, polyps, and carcinoma.[11]

Experimental Protocol:

-

Patient Positioning: The patient is placed in the dorsal lithotomy position.

-

Transducer Insertion: A high-frequency transvaginal transducer is inserted into the vagina.

-

Image Acquisition: The uterus is identified in the midsagittal plane. The endometrial thickness is measured as the maximum distance between the two echogenic lines of the myometrial-endometrial interface, including both endometrial layers.[10] Care is taken to exclude any intrauterine fluid from the measurement.[10]

-

Morphological Evaluation: The echotexture of the endometrium is assessed for homogeneity, the presence of cysts, or focal thickening.

Uterine Fibroid Mapping

Objective: To accurately determine the number, size, and location of uterine fibroids (leiomyomas) for diagnosis and surgical planning.[4][12]

Experimental Protocol:

-

Systematic Uterine Survey: The entire uterus is scanned in both sagittal and transverse planes.

-

Fibroid Identification and Measurement: Each identified fibroid is measured in three orthogonal dimensions (longitudinal, anteroposterior, and transverse).[12]

-

Localization and Classification: The location of each fibroid is documented according to the International Federation of Gynecology and Obstetrics (FIGO) classification system (e.g., submucosal, intramural, subserosal).[12]

-

Doppler Assessment (Optional): Color or power Doppler can be used to assess the vascularity of the fibroids.

The following diagram illustrates the logical process for uterine fibroid assessment.

Polycystic Ovary Syndrome (PCOS) Diagnosis

Objective: To assess ovarian morphology for the diagnosis of Polycystic Ovary Syndrome (PCOS) based on established criteria.[13][14]

Experimental Protocol:

-

Ovarian Visualization: Both ovaries are systematically scanned.

-

Follicle Count: The number of antral follicles measuring 2-9 mm in diameter is counted in each ovary.[13]

-

Ovarian Volume Measurement: The ovarian volume is calculated using the simplified formula for a prolate ellipsoid: Volume = 0.523 x length x width x height.[13]

-

Diagnostic Criteria Application: The findings are evaluated against the Rotterdam criteria, where polycystic ovarian morphology is defined by the presence of ≥20 follicles per ovary and/or an ovarian volume of ≥10 cm³ on either ovary.[15]

The diagnostic algorithm for PCOS using transvaginal ultrasound is depicted below.

Follicular Tracking in Fertility Treatment

Objective: To monitor the growth of ovarian follicles in natural or stimulated cycles to determine the optimal time for intercourse, insemination, or oocyte retrieval.[16]

Experimental Protocol:

-

Baseline Scan: A baseline scan is typically performed on day 2 or 3 of the menstrual cycle to assess the antral follicle count.

-

Serial Monitoring: Serial transvaginal ultrasound scans are performed every 1-3 days to monitor the growth of the follicles.[17]

-

Follicle Measurement: The mean diameter of the dominant follicle(s) is measured at each visit. Follicles are expected to grow 1-3 mm per day.[16]

-

Endometrial Assessment: The thickness and pattern of the endometrium are also monitored. An endometrial thickness of at least 8 mm is generally considered receptive for implantation.[16]

-

Timing of Intervention: When the dominant follicle reaches a mature size (typically 18-24 mm), the timing for intervention (e.g., hCG trigger shot, oocyte retrieval) is determined.[16]

Advanced Techniques: 3D and Doppler Ultrasound

Three-Dimensional (3D) Ultrasound

3D transvaginal ultrasound allows for the acquisition of a volume of data, which can then be reconstructed and viewed in any plane, including the coronal plane, which is not achievable with 2D ultrasound. This is particularly valuable for:

-

Congenital Uterine Anomalies: Providing a detailed view of the uterine fundal contour.

-

Submucosal Fibroids: Accurately assessing the degree of myometrial extension.

-

Intrauterine Device (IUD) Localization: Precisely determining the position of an IUD.

Doppler Ultrasound

Doppler ultrasound provides information about blood flow and vascularization. In the context of pelvic assessment, it is used to:

-

Characterize Ovarian Masses: Differentiating between benign and malignant masses based on their vascular patterns.

-

Assess Uterine Fibroid Vascularity: Evaluating the blood supply to fibroids, which may have implications for treatment response.[12]

-

Diagnose Ovarian Torsion: The absence of blood flow within the ovary is a key sign of torsion.[7]

-

Evaluate Pelvic Venous Disorders: Identifying pelvic varicosities and venous reflux.[5]

Conclusion

Transvaginal ultrasound is a powerful and indispensable tool in the field of gynecological research and drug development. Its ability to provide high-resolution images of the pelvic organs allows for precise quantitative measurements and detailed morphological assessment. A thorough understanding of the standardized protocols, quantitative data, and various clinical applications outlined in this guide is essential for obtaining accurate and reproducible results in both clinical and research settings. The continued advancement of ultrasound technology, including 3D imaging and Doppler applications, will further enhance its diagnostic capabilities and its role in advancing women's health.

References

- 1. Sonography Transvaginal Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Normal Anatomy of the Female Pelvis and Transvaginal Sonography | Radiology Key [radiologykey.com]

- 4. Uterine fibroids - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 5. Transvaginal ultrasound approach for diagnosing pelvic venous disorders [pubmed.ncbi.nlm.nih.gov]

- 6. glowm.com [glowm.com]

- 7. droracle.ai [droracle.ai]

- 8. Normative values of the internal genital organs of the female pelvis in transvaginal and transabdominal ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Normative values for ultrasound measurements of the female pelvic organs throughout childhood and adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. radiopaedia.org [radiopaedia.org]

- 11. Endometrial thickness cut-off value by transvaginal ultrasonography for screening of endometrial pathology in premenopausal and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reporting of uterine fibroids on ultrasound examinations: an illustrated report template focused on surgical planning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Polycystic ovary syndrome - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Understanding the Basics of Follicular Tracking - International Ultrasound Services [iuslondon.co.uk]

- 17. TRANSVAGINAL SONOGRAPHIC STUDY OF FOLLICULAR DYNAMICS IN SPONTANEOUS AND CLOMIPHENE CITRATE CYCLES - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Transvaginal Sonography in the Diagnostic Armamentarium for Female Infertility

A Technical Guide for Researchers and Drug Development Professionals

Transvaginal sonography (TVS) has emerged as a cornerstone in the evaluation of female infertility, offering a non-invasive, cost-effective, and high-resolution imaging modality to assess the complex anatomy of the female reproductive tract.[1][2] Its ability to provide detailed real-time images of the uterus, ovaries, fallopian tubes, and cervix makes it an invaluable tool for identifying a wide spectrum of pathologies that can impede conception.[3][4] This in-depth technical guide synthesizes current evidence on the application of TVS in diagnosing the primary causes of female infertility, presenting quantitative data, detailed experimental protocols, and visual workflows to support research, scientific, and drug development endeavors.

Uterine Factors in Female Infertility: A Sonographic Perspective

Uterine abnormalities are implicated in a significant percentage of infertility cases.[5] TVS is the initial and often definitive imaging modality for evaluating the uterus, myometrium, and endometrial cavity.[3][4]

Diagnostic Accuracy of Transvaginal Sonography for Uterine Pathologies

The accuracy of TVS in identifying uterine abnormalities has been extensively studied, with hysteroscopy often serving as the gold standard for comparison. The following tables summarize the diagnostic performance of TVS for common uterine pathologies in infertile women.

Table 1: Diagnostic Accuracy of 2D Transvaginal Sonography for Various Uterine Abnormalities in Infertile Women (Compared to Hysteroscopy)

| Uterine Abnormality | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |

| Overall Uterine Abnormality | 79 | 82 | 84 | 71 |

| Endometrial Polyp | 67 - 88.3 | 91.9 - 96 | 81.6 - 88.23 | 86.49 - 90.8 |

| Submucosal Fibroid | 89.2 | 99.6 | 92.5 | - |

| Septate Uterus | 90.9 | 100 | 100 | 98.8 |

| Subseptate Uterus | 67 | 99.8 | 98.3 | 94.6 |

| Intrauterine Adhesions | 35 | - | 57.1 | - |

Data compiled from multiple studies.[5][6][7][8][9][10]

Table 2: Diagnostic Accuracy of 3D Transvaginal Sonography for Uterine Cavity Abnormalities in Infertile Women (Compared to Hysteroscopy)

| Uterine Abnormality | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Diagnostic Accuracy (%) |

| Overall Uterine Cavity Abnormality | 68.2 | 91.5 | 79 | 86 | 84.1 |

| Endometrial Polyp | 61.1 | 91.5 | - | - | 83.1 |

| Submucous Myoma | 100 | 100 | - | - | 100 |

| Uterine Anomaly (e.g., Septate) | 100 | 100 | - | - | 100 |

Data from a prospective observational cross-sectional study.

Three-dimensional (3D) TVS offers advantages over 2D TVS, particularly in the evaluation of congenital uterine anomalies, by providing a coronal view of the uterus.[11][12] This allows for a more accurate differentiation between a septate and a bicornuate uterus.[13] Studies have shown that 3D TVS has a high concordance rate with hysteroscopy and laparoscopy for the diagnosis of congenital Müllerian duct anomalies.[13][14] For the diagnosis of a septate uterus, 3D TVS demonstrates a pooled sensitivity and specificity of 98% and 100%, respectively.[15]

Experimental Protocol for Standard Transvaginal Sonography of the Uterus

Objective: To systematically evaluate the uterus, myometrium, and endometrium for structural abnormalities.

Patient Preparation:

-

The examination is ideally performed in the early follicular phase (days 5-9) of the menstrual cycle when the endometrium is thin, allowing for better visualization of the uterine cavity.[16]

-

The patient should empty her bladder immediately before the procedure.[17][18]

Equipment:

-

High-resolution transvaginal ultrasound transducer (5-12 MHz).[17]

-

Ultrasound machine with Doppler capabilities.

-

Sterile probe cover and ultrasound gel.

Procedure:

-

The patient is positioned in the dorsal lithotomy position.[4][19]

-

The transvaginal transducer, covered with a sterile sheath and lubricated with gel, is gently inserted into the vagina.[4][18]

-

Sagittal Plane Evaluation: The uterus is visualized in the sagittal plane. The probe is swept from one cornua to the other to assess the entire length of the uterus. Measurements of uterine length, anteroposterior diameter, and endometrial thickness are taken. The myometrium is examined for homogeneity and the presence of fibroids or adenomyosis. The cervix is also evaluated.[4]

-

Transverse Plane Evaluation: The probe is rotated 90 degrees to obtain transverse views of the uterus. The probe is moved from the cervix to the fundus to assess the entire width of the uterus. The uterine width is measured. The relationship of the endometrium to the myometrium is evaluated.[4]

-

Endometrial Assessment: The thickness, echogenicity, and pattern of the endometrium are carefully evaluated. Any focal abnormalities such as polyps or submucosal fibroids are documented.

-

Doppler Assessment (Optional): Color and pulsed Doppler can be used to assess uterine and endometrial vascularity, which may have implications for implantation.

Ovarian Factors: Assessing the Ovarian Reserve and Ovulatory Function

TVS is a fundamental tool for assessing ovarian reserve and monitoring follicular development, providing crucial information for both diagnosis and treatment planning.[20]

Antral Follicle Count (AFC) for Ovarian Reserve Assessment

The antral follicle count, performed via TVS, is a reliable predictor of ovarian response to stimulation and overall reproductive potential.[21]

Table 3: Interpretation of Antral Follicle Count (AFC)

| AFC (Total for both ovaries) | Ovarian Reserve Status | Expected Response to Stimulation |

| < 5 | Very Low | Poor |

| 5 - 7 | Low | Borderline |

| 8 - 15 | Normal | Good |

| > 15 | High | High (Risk of OHSS) |

Note: These are general guidelines and may vary slightly between clinics.

Experimental Protocol for Antral Follicle Count (AFC)

Objective: To quantify the number of antral follicles in both ovaries to estimate ovarian reserve.

Patient Preparation:

-

The AFC is best performed in the early follicular phase of the menstrual cycle (days 2-5).[22]

-

The patient should have an empty bladder.

Equipment:

-

High-frequency transvaginal ultrasound transducer (≥ 7 MHz).[23]

Procedure:

-

The patient is positioned in the dorsal lithotomy position.

-

The transvaginal transducer is inserted into the vagina.

-

Each ovary is systematically scanned in both the sagittal and transverse planes.

-

All antral follicles measuring 2-10 mm in diameter in both ovaries are counted.[22][24]

-

The total number of antral follicles from both ovaries is recorded as the AFC.

-

It is recommended to perform the count in two perpendicular planes to ensure accuracy.[24]

Tubal and Peritoneal Factors: Expanding the Diagnostic Reach of TVS

While standard TVS has limitations in directly visualizing the fallopian tubes, specialized techniques have been developed to assess tubal patency and identify tubal and peritoneal pathologies.[25]

Saline Infusion Sonohysterography (SIS) and Hysterosalpingo-Contrast-Sonography (HyCoSy)

SIS and HyCoSy are ultrasound-based procedures that provide information about the uterine cavity and fallopian tube patency, serving as less invasive alternatives to hysterosalpingography (HSG) and laparoscopy.[26]

Table 4: Diagnostic Accuracy of Sonohysterography-Based Techniques

| Technique | Finding | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |

| Sonohysterography | Intrauterine Adhesions | 100 | - | - | - |

| HyCoSy | Tubal Patency | 85.2 | 85.2 | 71.9 | 92.9 |

Data compiled from multiple studies.[1][27]

Experimental Protocol for Saline Infusion Sonohysterography (SIS)

Objective: To enhance the visualization of the endometrial cavity for the detection of intrauterine pathologies.

Patient Preparation:

-

The procedure is performed in the early follicular phase (days 6-11) of the menstrual cycle.[28]

-

Pregnancy must be ruled out.

-

Prophylactic antibiotics may be considered in patients with a history of pelvic inflammatory disease.[29]

Equipment:

-

Transvaginal ultrasound transducer.

-

Sterile speculum.

-

SIS catheter (e.g., 8 Fr Foley catheter).[28]

-

Sterile saline solution.

-

Syringes.

Procedure:

-

A baseline transvaginal ultrasound is performed.

-

The patient is placed in the lithotomy position.

-

A sterile speculum is inserted into the vagina to visualize the cervix, which is then cleansed with an antiseptic solution.[28]

-

A thin, flexible catheter is passed through the cervix into the uterine cavity.[30]

-

The speculum is removed, and the transvaginal ultrasound probe is reinserted.

-

Sterile saline is slowly injected through the catheter while performing real-time ultrasound imaging.[30]

-

The distention of the uterine cavity by the saline allows for detailed visualization of the endometrial lining and the detection of abnormalities such as polyps, submucosal fibroids, and adhesions.[30]

Experimental Protocol for Hysterosalpingo-Contrast-Sonography (HyCoSy)

Objective: To assess the patency of the fallopian tubes.

Patient Preparation:

-

The procedure is typically performed between days 7 and 12 of the menstrual cycle.[31]

-

Pregnancy must be excluded.

Equipment:

-

Transvaginal ultrasound transducer.

-

Sterile speculum.

-

HyCoSy catheter.

-

Contrast medium (e.g., air/saline mixture or a commercially available foam-based contrast agent).[32]

Procedure:

-

A baseline TVS is performed.

-

The patient is positioned in the lithotomy position.

-

A speculum is inserted, and the cervix is cleansed.

-

A catheter is inserted into the uterine cavity.[33]

-

The speculum is removed, and the transvaginal probe is reinserted.

-

The contrast medium is slowly injected through the catheter.[33]

-

Real-time ultrasound is used to visualize the flow of the contrast medium through the uterine cavity and into the fallopian tubes.

-

Observation of the contrast agent spilling from the fimbrial end of the tubes into the peritoneal cavity indicates tubal patency.[32]

Cervical Factors in Infertility

TVS can also be utilized to assess the cervix for anatomical abnormalities that may contribute to infertility, such as cervical stenosis or congenital anomalies. It can also measure the cervical length and evaluate the quality of the cervical mucus, although the latter is less commonly performed and has lower predictive value.[3]

Diagnostic Workflows and Logical Relationships

The integration of various TVS techniques into a cohesive diagnostic workflow is crucial for an efficient and comprehensive evaluation of female infertility. The following diagrams illustrate these relationships.

Initial Transvaginal Sonography Assessment in Female Infertility

Caption: Initial TVS assessment workflow for female infertility.

Decision Pathway for Suspected Uterine Cavity Abnormality

Caption: Decision pathway for suspected uterine cavity abnormalities.

Workflow for Tubal Patency Assessment

Caption: Workflow for assessing tubal patency using HyCoSy.

Conclusion

Transvaginal sonography is an indispensable, dynamic, and multifaceted tool in the comprehensive evaluation of female infertility. Its high-resolution imaging capabilities, coupled with specialized techniques like sonohysterography and HyCoSy, allow for a thorough assessment of uterine, ovarian, and tubal factors. The quantitative data on its diagnostic accuracy, along with standardized protocols, underscore its reliability and utility in both clinical practice and research settings. For professionals in drug development and reproductive science, a profound understanding of the applications and nuances of TVS is essential for patient stratification, endpoint assessment in clinical trials, and the development of novel therapeutic interventions for female infertility. The continued evolution of ultrasound technology, including the increasing use of 3D and 4D imaging, promises to further enhance the diagnostic prowess of this imaging modality.

References

- 1. Transvaginal sonohysterographic evaluation of intrauterine adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. sdms.org [sdms.org]

- 4. Sonography Gynecology Infertility Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Diagnostic Accuracy of Transvaginal Sonography in Infertile Patients with Endometrial Polyps [ijfs.ir]

- 7. researchgate.net [researchgate.net]

- 8. Diagnostic Accuracy of Transvaginal Sonography in the Detection of Uterine Abnormalities in Infertile Women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Diagnostic accuracy of transvaginal sonography in the detection of uterine abnormalities in infertile women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dsjuog.com [dsjuog.com]

- 12. volusonclub.net [volusonclub.net]

- 13. Comparison of two dimensional and live three dimensional ultrasounds for the diagnosis of septated uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Diagnostic Performance of Two-Dimensional Ultrasound, Two-Dimensional Sonohysterography and Three-Dimensional Ultrasound in the Diagnosis of Septate Uterus—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Saline Infusion Sonohysterography (SIS) - InsideRadiology [insideradiology.com.au]

- 17. glowm.com [glowm.com]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. Gynecology/Pelvic Ultrasound Made Easy: Step-By-Step Guide - POCUS 101 [pocus101.com]

- 20. Transvaginal ultrasonography and female infertility | GLOWM [glowm.com]

- 21. mdsearchlight.com [mdsearchlight.com]

- 22. radiopaedia.org [radiopaedia.org]

- 23. Counting ovarian antral follicles by ultrasound: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Role of Transvaginal Sonography in the Diagnosis of Female Infertility: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Role of Saline Infusion Sonohysterography in Infertility Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Management of uterine fibroids in the patient pursuing assisted reproductive technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. obgyn.com.my [obgyn.com.my]

- 29. infertilitydocs.com [infertilitydocs.com]

- 30. veritasfertility.com [veritasfertility.com]

- 31. wisdom.nhs.wales [wisdom.nhs.wales]

- 32. fertilitycenterlv.com [fertilitycenterlv.com]

- 33. invitra.com [invitra.com]

Non-Invasive Fertility Potential Evaluation: An In-depth Technical Guide Using Ultrasonography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of non-invasive ultrasonography in the evaluation of female fertility potential. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize ultrasound technology in their respective fields. This document details the experimental protocols for key ultrasonographic techniques, presents quantitative data for the assessment of fertility markers, and illustrates the underlying biological signaling pathways.

Ovarian Reserve Assessment

Ovarian reserve, a cornerstone of female fertility, refers to the quantity and quality of oocytes. Its non-invasive assessment is crucial for predicting reproductive potential and guiding fertility treatments.

Antral Follicle Count (AFC)

The Antral Follicle Count (AFC) is a fundamental ultrasound marker for ovarian reserve, reflecting the primordial follicle pool.[1] Antral follicles are small, fluid-filled sacs within the ovaries, each containing an immature egg that has the potential to mature.[1][2]

1.1.1 Experimental Protocol: Transvaginal Ultrasound for Antral Follicle Count